molecular formula C12H13N3O3S B6386080 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1261987-62-5

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6386080
CAS RN: 1261987-62-5
M. Wt: 279.32 g/mol
InChI Key: MFNVMKVGXFRPGU-UHFFFAOYSA-N
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% is a chemical compound derived from pyrimidine, a heterocyclic aromatic organic compound found in many biological molecules. It is a versatile compound that has been used in a wide range of scientific research applications, from drug discovery to biochemical and physiological studies.

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used in the development of drugs for the treatment of cancer, inflammation, and other diseases. It has also been used in biochemical and physiological studies to investigate the effects of certain compounds on cellular processes. In addition, it has been used in laboratory experiments to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular processes. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 can lead to anti-inflammatory effects, which may explain why 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has been used in the development of anti-inflammatory drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% have been studied in a variety of laboratory experiments. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 can lead to anti-inflammatory effects, as well as decreased pain perception. In addition, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, leading to decreased levels of circulating fatty acids and triglycerides.

Advantages and Limitations for Lab Experiments

The use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it accessible to many researchers. In addition, it is a stable compound, making it easy to store and transport. However, it is also a relatively toxic compound, so proper safety protocols must be followed when handling it.

Future Directions

The potential applications of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% in scientific research are still being explored. One potential direction is the development of new drugs for the treatment of cancer, inflammation, and other diseases. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments to study the structure and function of proteins and other biomolecules.

Synthesis Methods

The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% can be accomplished in a few different ways. One common method is to use an alkylation reaction between pyrimidine and the dimethylsulfamoylphenyl group. The reaction is typically conducted in the presence of a base, such as sodium carbonate or sodium hydroxide, and a strong acid, such as hydrochloric acid. The resulting product is a white, crystalline solid that is 95% pure.

properties

IUPAC Name

N,N-dimethyl-2-(2-oxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15(2)19(17,18)11-6-4-3-5-10(11)9-7-13-12(16)14-8-9/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNVMKVGXFRPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine

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